CD161

描述

CD161,也称为杀伤细胞凝集素样受体亚家族 B 成员 1,是一种由 KLRB1 基因编码的 C 型凝集素样受体。它主要表达在自然杀伤细胞、黏膜相关不变 T 细胞以及 CD4+ 和 CD8+ T 细胞的亚群表面。 This compound 在调节免疫反应中起着至关重要的作用,特别是在感染和癌症的背景下 .

准备方法

CD161 的制备通常涉及重组 DNA 技术。编码 this compound 的基因被克隆到表达载体中,然后将其导入合适的宿主细胞系中,例如中国仓鼠卵巢细胞。 宿主细胞在特定条件下培养以表达 this compound 蛋白,随后使用亲和色谱技术对其进行纯化 .

化学反应分析

CD161 是一种蛋白质,不像小的有机分子那样经历传统的化学反应。它可以与各种配体相互作用并经历翻译后修饰。 主要相互作用之一是与配体 CLEC2D 的相互作用,它抑制自然杀伤细胞和 T 细胞的活化 . 此外,this compound 可以被糖基化,这会影响其稳定性和功能 .

科学研究应用

Cancer Immunotherapy

Role in Tumor Microenvironment:

CD161 is highly expressed on tumor-infiltrating T cells, particularly in various solid tumors. Studies have shown that this compound+ T cells are associated with improved survival outcomes in patients with cancers such as oropharyngeal squamous cell carcinoma (OPSCC) driven by human papillomavirus (HPV) . The presence of this compound+ cytotoxic T lymphocytes (CTLs) correlates with a more robust immune response, suggesting that these cells may be critical for effective antitumor immunity .

Therapeutic Targeting:

Recent research indicates that targeting the this compound inhibitory receptor can enhance T cell-mediated immunity against tumors. Fully human monoclonal antibodies designed to block the interaction between this compound and its ligand CLEC2D have demonstrated increased T cell cytotoxicity and cytokine production in vitro and in vivo . This approach is being explored as a potential immunotherapy strategy to improve patient outcomes in hematological malignancies.

Prognostic Biomarker

This compound has been identified as a potential prognostic biomarker across various cancer types. A pan-cancer analysis revealed that high expression levels of this compound are linked to better overall survival and disease-specific survival rates in multiple malignancies, including kidney renal papillary cell carcinoma, glioblastoma multiforme, and pancreatic adenocarcinoma . This suggests that this compound could serve as an important indicator of tumor immunogenicity and patient prognosis.

Immune Regulation

Inflammatory Response:

Research has highlighted the role of this compound in modulating inflammatory responses. This compound+ T cells exhibit a unique phenotype characterized by their ability to produce type 1 cytokines, which are crucial for effective immune responses against pathogens and tumors . The dynamic expression of this compound in conjunction with other immune checkpoints suggests its involvement in fine-tuning the balance between immune activation and tolerance .

Immune Checkpoint Interactions:

Studies indicate that this compound interacts with other immune checkpoint molecules, potentially influencing their function. The correlation between this compound expression and other immunoregulatory markers underscores its relevance in shaping the immune landscape within tumors .

Case Study 1: HPV-Positive Oropharyngeal Cancer

A study investigated the role of this compound+ CTLs in patients with HPV-positive OPSCC. It found that these cells were not only more prevalent but also exhibited enhanced functionality compared to their this compound- counterparts. Patients with higher intratumoral levels of this compound+ CTLs had significantly better treatment responses and overall survival rates .

Case Study 2: Hematological Malignancies

In a series of experiments involving various hematological malignancies, treatment with anti-CD161 monoclonal antibodies resulted in increased T cell activation and improved survival outcomes in humanized mouse models. This highlights the therapeutic potential of targeting this compound in blood cancers .

Data Table: Summary of Findings on this compound Applications

作用机制

CD161 通过与其配体 CLEC2D 相互作用来发挥作用,CLEC2D 表达在各种细胞类型上,包括树突状细胞和肿瘤细胞。this compound 与 CLEC2D 的结合抑制自然杀伤细胞和 T 细胞的活化和细胞毒性功能。 这种相互作用在维持免疫稳态和防止过度免疫反应中起作用 . 在癌症的背景下,阻断 this compound-CLEC2D 的相互作用可以增强针对肿瘤细胞的免疫反应 .

相似化合物的比较

与其他免疫检查点受体相比,CD161 在结构和功能上是独特的。类似化合物包括:

程序性细胞死亡蛋白 1 (PD-1): 与 this compound 类似,PD-1 是一种抑制性受体,调节 T 细胞功能。

细胞毒性 T 淋巴细胞相关蛋白 4 (CTLA-4): CTLA-4 是另一种抑制性受体,下调 T 细胞活化。

淋巴细胞活化基因 3 (LAG-3): LAG-3 是一种抑制性受体,与主要组织相容性复合体 II 类分子结合并负向调节 T 细胞活化.

This compound 独特之处在于它与 CLEC2D 的特异性相互作用以及它在自然杀伤细胞和黏膜相关不变 T 细胞上的表达,这与其他免疫检查点受体不同 .

生物活性

CD161, also known as KLRB1, is a C-type lectin-like receptor predominantly expressed on natural killer (NK) cells and certain T cell subsets. Its biological activity is significant in various immunological contexts, particularly in tumor immunity, T cell activation, and immune regulation. This article explores the multifaceted roles of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound Functionality

This compound is implicated in several immune responses:

- Cytotoxic Activity : this compound+ T cells exhibit enhanced cytotoxic capabilities compared to their this compound- counterparts. This is particularly evident in tumor-infiltrating lymphocytes (TILs), where high levels of this compound correlate with improved patient outcomes in cancers such as oropharyngeal squamous cell carcinoma (OPSCC) .

- Immune Checkpoint Regulation : While traditionally viewed as an inhibitory receptor, recent studies suggest that this compound may function differently depending on the context. For instance, CD4+this compound+ effector memory T cells are associated with increased survival rates in OPSCC, indicating a potential role in promoting anti-tumor immunity rather than merely inhibiting it .

1. This compound in Oropharyngeal Squamous Cell Carcinoma (OPSCC)

A study involving patients with HPV-positive OPSCC revealed that CD4+this compound+ T cells were significantly enriched in the tumor microenvironment (TME) of those exhibiting a positive immune response. These cells were linked to better disease-specific survival (DSS) outcomes . The dynamic expression of this compound contrasted with immune checkpoint molecules like PD-1, suggesting a unique regulatory mechanism that enhances T cell responses under therapeutic conditions.

2. Therapeutic Vaccination Impact

Research demonstrated that therapeutic vaccination could expand the population of type 1 cytokine-producing CD4+this compound+ T cells. This expansion was correlated with improved clinical outcomes, reinforcing the idea that this compound+ T cells can be pivotal in enhancing anti-tumor immunity through vaccination strategies .

3. Role in Hematological Malignancies

In hematological cancers, this compound was found to be upregulated on tumor-infiltrating T cells. Targeting the this compound inhibitory receptor with monoclonal antibodies enhanced T cell and NK cell-mediated immunity, leading to significant survival benefits in preclinical models . This highlights the dual role of this compound as both a marker of immune activation and a potential target for immunotherapy.

Table 1: Expression Patterns of this compound in Different Cell Types

| Cell Type | This compound Expression Level | Functional Role |

|---|---|---|

| NK Cells | High | Cytotoxic activity; innate immune response |

| CD4+ T Cells | Variable | Effector memory subset associated with better survival |

| CD8+ T Cells | Moderate | Cytotoxic activity; varies with tumor context |

| Regulatory T Cells (Tregs) | Low | Immune suppression |

Table 2: Clinical Outcomes Associated with this compound Expression

属性

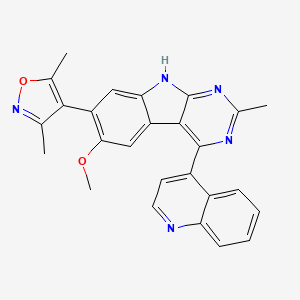

IUPAC Name |

4-(6-methoxy-2-methyl-4-quinolin-4-yl-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N5O2/c1-13-23(14(2)33-31-13)19-11-21-18(12-22(19)32-4)24-25(28-15(3)29-26(24)30-21)17-9-10-27-20-8-6-5-7-16(17)20/h5-12H,1-4H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEANZCXROGPSBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=NC(=NC(=C34)C5=CC=NC6=CC=CC=C56)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。